molecular formula C24H31N3O3 B12734601 Benzamide, 2-(3-(bis(1-methylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl- CAS No. 129323-06-4

Benzamide, 2-(3-(bis(1-methylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl-

Cat. No.: B12734601
CAS No.: 129323-06-4
M. Wt: 409.5 g/mol
InChI Key: IHXBWVPMNINNLK-UHFFFAOYSA-N
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Description

Benzamide, 2-(3-(bis(1-methylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl- is a bioactive chemical compound. It is known for its complex structure, which includes a benzamide group, an indole moiety, and a bis(1-methylethyl)amino group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(3-(bis(1-methylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl- undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, usually facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Benzamide, 2-(3-(bis(1-methylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, 2-(3-(bis(1-methylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 2-(3-(bis(1-methylethyl)amino)-2-hydroxypropoxy)-N-1H-indol-4-yl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

129323-06-4

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

2-[3-[di(propan-2-yl)amino]-2-hydroxypropoxy]-N-(1H-indol-4-yl)benzamide

InChI

InChI=1S/C24H31N3O3/c1-16(2)27(17(3)4)14-18(28)15-30-23-11-6-5-8-20(23)24(29)26-22-10-7-9-21-19(22)12-13-25-21/h5-13,16-18,25,28H,14-15H2,1-4H3,(H,26,29)

InChI Key

IHXBWVPMNINNLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3)O)C(C)C

Origin of Product

United States

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